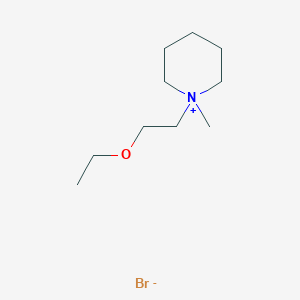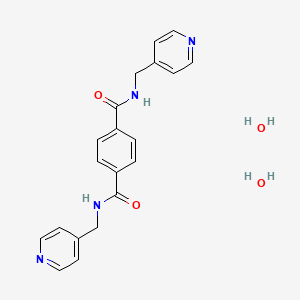![molecular formula C16H13FN2O3 B12529526 Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-09-6](/img/structure/B12529526.png)
Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core substituted with a 2-fluorophenyl group and an imidazolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- typically involves multiple steps. One common method starts with the preparation of the imidazolidinone ring, which is then coupled with the benzoic acid derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes steps such as acylation, cyclization, and purification through crystallization or chromatography. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the imidazolidinone ring or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]
- 4-(4-Fluorophenyl)benzoic acid
Uniqueness
Benzoic acid, 3-[3-(2-fluorophenyl)-2-oxo-1-imidazolidinyl]- is unique due to its specific structural features, such as the imidazolidinone ring and the 2-fluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
651749-09-6 |
|---|---|
Molekularformel |
C16H13FN2O3 |
Molekulargewicht |
300.28 g/mol |
IUPAC-Name |
3-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H13FN2O3/c17-13-6-1-2-7-14(13)19-9-8-18(16(19)22)12-5-3-4-11(10-12)15(20)21/h1-7,10H,8-9H2,(H,20,21) |
InChI-Schlüssel |
SGKBMYKBIAIVMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)

![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)





![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
